2-Methylnicotinohydrazide
CAS No.: 197079-01-9
Cat. No.: VC0190289
Molecular Formula: C7H9N3O
Molecular Weight: 151.169
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 197079-01-9 |
|---|---|
| Molecular Formula | C7H9N3O |
| Molecular Weight | 151.169 |
| IUPAC Name | 2-methylpyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11) |
| Standard InChI Key | YQSHPGUURTXVDV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=N1)C(=O)NN |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
2-Methylnicotinohydrazide is an organic compound with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol . The compound is typically obtained as a white crystalline solid and is relatively stable under normal laboratory conditions.
Structural Information
The structural details of 2-Methylnicotinohydrazide are as follows:
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| SMILES | CC1=C(C=CC=N1)C(=O)NN |
| InChI | InChI=1S/C7H9N3O/c1-5-6(7(11)10-8)3-2-4-9-5/h2-4H,8H2,1H3,(H,10,11) |
| InChIKey | YQSHPGUURTXVDV-UHFFFAOYSA-N |
| CAS Number | 197079-01-9 |
The compound features a pyridine ring with a methyl group at the 2-position and a hydrazide functional group (-CONHNH₂) at the 3-position. This structure provides multiple hydrogen bond donor and acceptor sites, which are crucial for its biological interactions .
Synthesis Methods
Several synthetic routes have been reported for the preparation of 2-Methylnicotinohydrazide and its derivatives. The most common method involves the hydrazinolysis of corresponding esters or acid derivatives.
General Synthesis Approach
A typical synthesis method follows this general pathway:
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Preparation of 2-methyl-nicotinic acid or its ester derivative
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Reaction with hydrazine hydrate in ethanol under reflux conditions
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Purification of the resultant hydrazide
Specific Synthetic Methods
In one reported methodology, ethyl 2-methyl-6-arylnicotinate is subjected to hydrazinolysis to yield 2-methylnicotinohydrazide. The reaction can be represented as follows:
Ethyl 2-methyl-6-arylnicotinate + NH₂NH₂·H₂O → 2-Methyl-6-arylnicotinohydrazide + Ethanol
The IR spectrum of newly prepared hydrazide typically shows an absorption band due to the carbonyl group at approximately 1643 cm⁻¹, along with bands in the region 3194-3296 cm⁻¹ corresponding to NH and NH₂ groups. The ¹H NMR spectra often displays a broad D₂O-exchangeable singlet signal attributed to NH₂ protons at around δ 5.24 ppm, while the methyl protons appear as a singlet signal at approximately δ 2.69 ppm .
Biological Activities
2-Methylnicotinohydrazide and its derivatives have demonstrated a range of biological activities, making them valuable candidates for drug development.
Antimicrobial Properties
Numerous studies have reported the antimicrobial activities of 2-methylnicotinohydrazide derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
Antibacterial Activity
Research has demonstrated that certain derivatives of 2-methylnicotinohydrazide exhibit significant activity against bacterial strains including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae .
For instance, the compound 8d (a derivative with R=R3=H, R1=OMe, R2=OH) showed activity against S. aureus and B. subtilis with inhibition zones of 2.4 mm and 3.2 mm, respectively, comparable to the reference drug Amoxicillin with inhibition zones of 2.3 mm and 3.5 mm .
Antifungal Activity
Several derivatives have also demonstrated antifungal properties against organisms such as Aspergillus fumigatus, Aspergillus flavus, Syncephalastrum racemosum, Penicillium expansum, and Candida albicans .
The compound 10b (with X=O, R=H, R1=Cl) showed potent activity against P. expansum with an inhibition zone of 2.8 mm, equivalent to the reference drug Griseofulvin .
Antitubercular Activities
One of the most significant biological applications of 2-methylnicotinohydrazide derivatives is their antitubercular activity. Various studies have explored the potential of these compounds against Mycobacterium tuberculosis .
Activity Against Mycobacterium tuberculosis
Research has shown that incorporation of specific structural features, such as lipophilic groups (chloro or methoxy substituents), can significantly enhance the antitubercular activity of these compounds .
The following table summarizes the antitubercular activity of selected 2-methylnicotinohydrazide derivatives:
| Compound | Structural Features | MIC (µg/mL) against M. tuberculosis |
|---|---|---|
| 8b | 2,6-dichlorobenzylidene | 3.90 |
| 8c | 3,4-dimethoxybenzylidene | 100 |
| 8d | 2,5-dimethoxybenzylidene | 7.81 |
| 8e | 5-bromo-2-hydroxybenzylidene | 62.5 |
Notable among these is compound 8b, featuring a 2,6-dichlorobenzylidene moiety, which demonstrated superior antimycobacterial activity with a minimum inhibitory concentration (MIC) of 3.90 µg/mL .
Structure-Activity Relationship for Antitubercular Activity
Studies have established that the lipophilicity of these derivatives is a crucial factor determining their antimycobacterial activity. Specifically, the incorporation of two lipophilic groups, such as chloro or methoxy substituents, leads to compounds with potent to modest activity against M. tuberculosis .
Other Biological Applications
Beyond antimicrobial applications, 2-methylnicotinohydrazide derivatives have been investigated for various other biological activities:
Anticancer Properties
Some derivatives of nicotinohydrazides have shown promising anticancer activities. For instance, certain N′-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides exhibited potential against several cancer cell lines without apparent cytotoxicity to normal cells .
Compounds 8b and 8c from this series demonstrated good drug-likeness scores of 0.62 and 0.41, respectively, suggesting their potential as viable drug candidates .
Structure-Activity Relationship
The biological activity of 2-methylnicotinohydrazide derivatives is strongly influenced by their structural features. Several studies have explored these relationships to guide the rational design of more potent compounds.
Key Structural Determinants of Activity
Several structural elements have been identified as crucial for the biological activity of these compounds:
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The presence of lipophilic substituents, particularly at the 2,6-positions of the benzylidene moiety, enhances antimycobacterial activity
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Disubstitution with chloro or methoxy groups on the pendant phenyl ring creates different lipophilic and electronic environments that manipulate the activities of the target derivatives
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The incorporation of isatin moieties (as in compounds 8b and 8c) significantly enhances antitubercular activity compared to the parent hydrazide
Modification Strategies
Several strategies have been employed to modify the basic 2-methylnicotinohydrazide scaffold to enhance its biological activity:
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Incorporation of different substituents on the pendant phenyl ring
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Extension of the molecule with additional lipophilic moieties through ketomethylene linkers
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Usage of hydrophobic alicyclic secondary amines such as morpholine or piperidine
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Bioisosteric replacement of the pendant substituted phenyl ring with heterocyclic moieties like 2-thiazolyl or 3-pyridyl groups
Research Applications and Future Perspectives
The versatility of 2-methylnicotinohydrazide as a scaffold for developing bioactive compounds offers numerous research applications and future directions.
Future Research Directions
Several promising avenues for future research include:
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Further optimization of the structure to enhance specific biological activities
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Comprehensive investigation of the mechanism of action
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Development of hybrid molecules combining 2-methylnicotinohydrazide with other bioactive scaffolds
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Exploration of the potential of metal complexes of 2-methylnicotinohydrazide derivatives, which have shown enhanced antimicrobial activity compared to the ligands alone
| Supplier | Catalog Number | Purity | Package Sizes |
|---|---|---|---|
| CymitQuimica | IN-DA007R2I | Not specified | Undefined |
| Howei Pharm | 10634DZ59 | 97% | 1g, 100g, 500g |
The pricing varies depending on quantity and supplier, with typical research quantities available in the range of hundreds of dollars .
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